molecular formula Si2Ta B089367 Tantalum silicide (TaSi2) CAS No. 12039-79-1

Tantalum silicide (TaSi2)

カタログ番号 B089367
CAS番号: 12039-79-1
分子量: 237.12 g/mol
InChIキー: MANYRMJQFFSZKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .


Synthesis Analysis

Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .


Molecular Structure Analysis

The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string is InChI=1S/2Si.Ta and the Canonical SMILES string is [Si]=[Ta]=[Si] .


Chemical Reactions Analysis

In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .


Physical And Chemical Properties Analysis

Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .

科学的研究の応用

High-Temperature Structural Applications

Tantalum Silicide has been studied for use in various high-temperature structural applications . Its high melting point and oxidation resistance make it suitable for components exposed to extreme temperatures . These include heating elements in furnaces and crucibles for metallurgical processes where maintaining structural integrity at elevated temperatures is crucial .

Microelectronic Applications

TaSi2 is used in microelectronic applications due to its low-resistance properties . It is used as gate and interconnect materials . The electrical transport properties of TaSi2 have been extensively studied, especially in the context of thin films due to the thermodynamic stability of metal disilicides on silicon .

Electroconductive Ceramic Composites

TaSi2-based electroconductive ceramic composites show promise for future high-temperature applications in advanced sensing . These composites exhibit reduced oxidation rates and high electrical conductivities at high temperatures .

Electrical Heating Elements

Tantalum Silicide is used in electrical heating elements . Its high melting point and resistance to oxidation make it an ideal material for this application .

High-Temperature Oxidation Resistance Coating

TaSi2 is used for high-temperature oxidation resistance coating . This application takes advantage of its high-temperature oxidation/corrosion resistance .

Metal Ceramics and Ceramic Matrix Composites

Tantalum Silicide is used in metal ceramics and ceramic matrix composites . Its properties make it a valuable component in these materials .

Aerospace and Engine Applications

TaSi2 is used in aerospace and engine applications . Its high-temperature stability and resistance to oxidation make it suitable for these demanding environments .

Integrated Circuit Connection Lines

Tantalum Silicide is used for integrated circuit connection lines . Its electrical properties make it an excellent choice for this application .

作用機序

Target of Action

Tantalum silicide (TaSi2) primarily targets silicon substrates , where it is sputter deposited to form thin films . These substrates can be either p-type or n-type, and the interaction between TaSi2 and these substrates forms the basis of its action .

Mode of Action

TaSi2 interacts with its silicon substrates through a process known as sputter deposition . This involves depositing a layer of TaSi2 onto the silicon substrate using a high-power electron beam . The TaSi2/Si samples are then annealed in nitrogen or forming gas or oxygen containing steam at temperatures in the range of 400–900°C . This process results in changes in the morphological structure of the films .

Biochemical Pathways

physical and chemical processes that affect its structure and properties. For instance, the interaction of the starting metal disilicides with residual oxygen sources results in the formation of the hexagonal-structured 5–3 metal silicide (Nb5Si3 and Ta5Si3) phases .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemmaterial kinetics , which refers to how the material behaves under different conditions. For instance, the sheet resistance of TaSi2 films decreases with the increase in annealing temperature and also with the increase in film thickness .

Result of Action

The result of TaSi2’s action is the formation of thin films with specific electrical and compositional properties . These films have been found to have high stability and resilience against thermal expansion and mechanical stress . They also exhibit high-temperature oxidation resistance , making them suitable for use in high-temperature environments .

Action Environment

The action of TaSi2 is influenced by several environmental factors. For instance, the annealing temperature and the volume percentage of the oxide phase can affect the oxidation characteristics of the film . .

Safety and Hazards

Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .

特性

InChI

InChI=1S/2Si.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANYRMJQFFSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ta]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum silicide (TaSi2)

CAS RN

12039-79-1
Record name Tantalum silicide (TaSi2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12039-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tantalum silicide (TaSi2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717
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